Tetraoctylammonium hydrogen sulfate
Overview
Description
Tetraoctylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula C32H69NO4S. It is a stable, hygroscopic, white solid that is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent. This compound is known for its high solubility in organic solvents and its ability to facilitate various chemical reactions.
Scientific Research Applications
Tetraoctylammonium hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: It is used in the study of biological membranes and ion channels, particularly in the investigation of potassium channels.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Safety and Hazards
Tetrabutylammonium hydrogen sulfate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding breathing dust, and not ingesting the substance . In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
Tetrabutylammonium hydrogen sulfate has significant potential for future research and applications. For instance, it has been used in the synthesis of a wide range of bioactive small molecules including polysaccharides, proteins, flavonoids, and steroids . Emerging methods that build upon the early work of amine-sulfur trioxide complexes, in situ preparation of reactive sulfating complexes, and SuFEx methodology are gaining traction in the sulfation community .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraoctylammonium hydrogen sulfate can be synthesized through several methods. One common method involves the reaction of tetraoctylammonium bromide with sulfuric acid. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Another method involves the use of tetraoctylammonium hydroxide and sulfuric acid, which also yields this compound under similar conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Tetraoctylammonium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, often in the presence of specific reducing agents.
Substitution: This compound can undergo substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, bromine, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include substituted ammonium salts.
Mechanism of Action
The mechanism by which tetraoctylammonium hydrogen sulfate exerts its effects involves its ability to act as a phase-transfer catalyst. This allows it to facilitate the transfer of reactants between different phases, thereby increasing the rate of chemical reactions. The molecular targets and pathways involved include the interaction with various organic and inorganic compounds, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium hydrogen sulfate: Similar in structure but with shorter alkyl chains.
Tetrahexylammonium hydrogen sulfate: Another quaternary ammonium salt with intermediate alkyl chain length.
Tetrapentylammonium hydrogen sulfate: Similar in function but with different alkyl chain length.
Uniqueness
Tetraoctylammonium hydrogen sulfate is unique due to its longer alkyl chains, which provide it with higher solubility in organic solvents and greater efficiency as a phase-transfer catalyst. This makes it particularly useful in reactions requiring the transfer of large organic molecules between phases.
Properties
IUPAC Name |
hydrogen sulfate;tetraoctylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.H2O4S/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVUNNBSSUWAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H69NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549636 | |
Record name | N,N,N-Trioctyloctan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51876-16-5 | |
Record name | N,N,N-Trioctyloctan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraoctylammonium hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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